Bis(9-phenyl-9H-carbazol-3-yl)amine
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Overview
Description
Bis(9-phenyl-9H-carbazol-3-yl)amine: is an organic compound that belongs to the class of carbazole derivatives. It is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The compound is characterized by the presence of two phenyl-carbazole units linked to an amine group, providing it with distinct electronic and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(9-phenyl-9H-carbazol-3-yl)amine typically involves the reaction of 9-phenylcarbazole with an appropriate amine source under controlled conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 9-phenylcarbazole is reacted with an amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Bis(9-phenyl-9H-carbazol-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the amine group, leading to different substituted carbazole products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or carbazole rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: Bis(9-phenyl-9H-carbazol-3-yl)amine is widely used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent hole-transport properties .
Biology and Medicine: In biological research, the compound is explored for its potential as a fluorescent probe for imaging applications. Its unique photophysical properties make it suitable for tracking biological processes at the cellular level .
Industry: Industrially, this compound is used in the production of advanced materials for optoelectronic devices, including photovoltaic cells and light-emitting transistors .
Mechanism of Action
The mechanism by which Bis(9-phenyl-9H-carbazol-3-yl)amine exerts its effects is primarily related to its ability to transport positive charges (holes) efficiently. This property is crucial in optoelectronic devices, where the compound facilitates the movement of charges from the anode to the emitting layer, enhancing device efficiency and stability . The molecular targets include the active layers of OLEDs and other electronic components, where it interacts with other materials to improve performance.
Comparison with Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its high thermal stability and similar hole-transport properties.
Tris(4-carbazoyl-9-ylphenyl)amine: Used in OLEDs for its excellent electron-blocking capabilities.
N,N-Phenyl-N,N-(9-phenyl-3-carbazolyl)-1,1’-biphenyl-4,4’-diamine: Another compound with comparable electronic properties.
Uniqueness: Bis(9-phenyl-9H-carbazol-3-yl)amine stands out due to its specific structural configuration, which provides a balance between hole-transport efficiency and photophysical stability. This makes it particularly valuable in applications requiring high-performance materials with robust stability .
Properties
Molecular Formula |
C36H25N3 |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
9-phenyl-N-(9-phenylcarbazol-3-yl)carbazol-3-amine |
InChI |
InChI=1S/C36H25N3/c1-3-11-27(12-4-1)38-33-17-9-7-15-29(33)31-23-25(19-21-35(31)38)37-26-20-22-36-32(24-26)30-16-8-10-18-34(30)39(36)28-13-5-2-6-14-28/h1-24,37H |
InChI Key |
JAHBGQHGNOSWGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)NC4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=CC=CC=C82 |
Origin of Product |
United States |
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